Propan-2-yl ethanesulfinate
Description
No data is available in the provided evidence to define the structure, synthesis, or applications of Propan-2-yl ethanesulfinate.
Properties
CAS No. |
52693-41-1 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
propan-2-yl ethanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-4-8(6)7-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
OKUUXCNTLALSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which propan-2-yl ethanesulfinate exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfinyl group is highly reactive, allowing it to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparisons are impossible due to missing data, the evidence includes compounds with partial structural similarities:
(a) Sulfonyl/Sulfinate Derivatives
- references (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS), a sulfanyl compound with a propargyl group. Unlike sulfinates, sulfanyl groups (-S-) lack the oxidized sulfinate (-SO₂⁻) functionality.
- lists fluorinated sulfonic acid derivatives (e.g., potassium salts of perfluoroalkanesulfonic acids). These are highly stable and persistent environmental contaminants, contrasting with sulfinates, which are typically less oxidized and reactive .
(b) Propan-2-yl (Isopropyl) Functional Groups
- mentions Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate , which contains an isopropyl group but is a phosphonamidate ester, unrelated to sulfinates.
- identifies (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid , a BPA degradation product with a branched propan-2-yl substituent. This compound’s reactivity and environmental persistence differ significantly from hypothetical sulfinate analogs .
Data Gaps and Limitations
- Missing Toxicity/Stability Data: Sulfinates are generally reactive intermediates. For example, methyl ethanesulfinate is known to decompose under heat, but analogous data for the propan-2-yl derivative is absent .
Recommendations for Further Research
To address the query effectively, additional sources should be consulted, such as:
- Chemical Databases : Reaxys, SciFinder, or PubChem for structural verification.
- Synthetic Literature: Journals focusing on organosulfur chemistry (e.g., Journal of Sulfur Chemistry).
- Regulatory Documents : EPA or ECHA reports on sulfinate esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
